molecular formula C19H17ClN2O3S2 B5048093 3-{[(3-chloro-4-methoxyphenyl)amino]methyl}-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione

3-{[(3-chloro-4-methoxyphenyl)amino]methyl}-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B5048093
M. Wt: 420.9 g/mol
InChI Key: IUSDWJKQOAQDIF-RQZCQDPDSA-N
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Description

The compound is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that have been studied for their potential applications in medicine, particularly in the treatment of diabetes . The presence of the chloro, methoxy, and methylthio substituents suggest that this particular compound could have unique properties or biological activity, but without specific studies or data, it’s difficult to predict.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction of a suitable amine, carbonyl compound, and sulfur source. The various substituents (chloro, methoxy, methylthio, and benzylidene) would likely be introduced in separate steps, either before or after the formation of the ring, depending on the specific synthetic route .


Molecular Structure Analysis

The compound contains a thiazolidine ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. It also has various substituents, including a chloro group, a methoxy group, a methylthio group, and a benzylidene group. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the substituents and the overall structure of the molecule. Factors that could be influenced by these characteristics include the compound’s solubility, stability, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not known without specific studies. If it does have biological activity, it could potentially act through a variety of mechanisms, depending on the nature of the substituents and the specific biological target .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, determining its physical and chemical properties, and developing methods for its synthesis .

Properties

IUPAC Name

(5E)-3-[(3-chloro-4-methoxyanilino)methyl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-25-16-8-5-13(10-15(16)20)21-11-22-18(23)17(27-19(22)24)9-12-3-6-14(26-2)7-4-12/h3-10,21H,11H2,1-2H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSDWJKQOAQDIF-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)SC)/SC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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